Cas no 329736-06-3 ((ISO-PROPYLCYCLOPENTADIENYL)HAFNIUM TRICHLORIDE)
(ISO-PROPYLCYCLOPENTADIENYL)HAFNIUM TRICHLORIDE Chemical and Physical Properties
Names and Identifiers
-
- (ISO-PROPYLCYCLOPENTADIENYL)HAFNIUM TRICHLORIDE
- i-Propylcyclopentadienylhafnium trichloride
- 329736-06-3
- cyclopenta-1,3-diene;hafnium;propane;trichloride
- MFCD00144498
-
- MDL: MFCD00144498
- Inchi: 1S/C5H5.C3H7.3ClH.Hf/c1-2-4-5-3-1;1-3-2;;;;/h1-5H;3H,1-2H3;3*1H;/q2*-1;;;;/p-3
- InChI Key: OZVDCWSMEFIWNP-UHFFFAOYSA-K
- SMILES: [Hf].[Cl-].[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-](C)C
Computed Properties
- Exact Mass: 392.94702g/mol
- Monoisotopic Mass: 392.94702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 31.5
- Covalently-Bonded Unit Count: 6
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Sensitiveness: light sensitive, moisture sensitive
(ISO-PROPYLCYCLOPENTADIENYL)HAFNIUM TRICHLORIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 72-7000-1g |
i-Propylcyclopentadienylhafniumtrichloride,min.98% |
329736-06-3 | min.98% | 1g |
1567CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 72-7000-5g |
i-Propylcyclopentadienylhafniumtrichloride,min.98% |
329736-06-3 | min.98% | 5g |
6298CNY | 2021-05-08 | |
| abcr | AB120586-1 g |
i-Propylcyclopentadienylhafnium trichloride, 98%; . |
329736-06-3 | 98% | 1g |
€146.00 | 2023-06-24 | |
| abcr | AB120586-5 g |
i-Propylcyclopentadienylhafnium trichloride, 98%; . |
329736-06-3 | 98% | 5g |
€569.00 | 2023-06-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 72-7000-1g |
i-Propylcyclopentadienylhafniumtrichloride,min.98% |
329736-06-3 | min.98% | 1g |
1567.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 72-7000-5g |
i-Propylcyclopentadienylhafniumtrichloride,min.98% |
329736-06-3 | min.98% | 5g |
6298.0CNY | 2021-07-10 | |
| abcr | AB120586-1g |
i-Propylcyclopentadienylhafnium trichloride, 98%; . |
329736-06-3 | 98% | 1g |
€157.00 | 2025-02-20 | |
| abcr | AB120586-5g |
i-Propylcyclopentadienylhafnium trichloride, 98%; . |
329736-06-3 | 98% | 5g |
€607.00 | 2025-02-20 | |
| 1PlusChem | 1P00C8ZI-1g |
I-PROPYLCYCLOPENTADIENYLHAFNIUM TRICHLORIDE, MIN |
329736-06-3 | min. 98% | 1g |
$175.00 | 2024-05-05 | |
| 1PlusChem | 1P00C8ZI-5g |
I-PROPYLCYCLOPENTADIENYLHAFNIUM TRICHLORIDE, MIN |
329736-06-3 | min. 98% | 5g |
$660.00 | 2024-05-05 |
(ISO-PROPYLCYCLOPENTADIENYL)HAFNIUM TRICHLORIDE Suppliers
(ISO-PROPYLCYCLOPENTADIENYL)HAFNIUM TRICHLORIDE Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on (ISO-PROPYLCYCLOPENTADIENYL)HAFNIUM TRICHLORIDE
(ISO-PROPYLCYCLOPENTADIENYL)HAFNIUM TRICHLORIDE and Its Significance in Modern Catalysis
The compound with the CAS number 329736-06-3, specifically named as (ISO-PROPYLCYCLOPENTADIENYL)HAFNIUM TRICHLORIDE, represents a cutting-edge material in the field of organometallic chemistry. This hafnium-based complex has garnered significant attention due to its unique structural properties and versatile applications in catalysis, particularly in the realm of organic synthesis and polymer chemistry. The (iso-propylcyclopentadienyl) ligand moiety plays a crucial role in modulating the electronic and steric environment around the hafnium center, thereby influencing its catalytic activity and selectivity.
In recent years, there has been a surge in research focused on developing novel transition metal catalysts that can facilitate efficient and sustainable chemical transformations. Hafnium, being a relatively less explored element compared to its rarer counterpart zirconium, offers distinct advantages in terms of stability and reactivity. The (iso-propylcyclopentadienyl)hafnium trichloride complex stands out as a promising candidate for various catalytic applications, including cross-coupling reactions, hydrofunctionalization, and polymerization processes. These reactions are pivotal in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.
One of the most compelling aspects of this compound is its ability to act as a highly effective catalyst in the presence of mild conditions. This characteristic is particularly advantageous in industrial settings where energy efficiency and environmental impact are major concerns. For instance, studies have demonstrated that (iso-propylcyclopentadienyl)hafnium trichloride can facilitate the coupling of aryl halides with organolithium reagents under ambient temperature conditions, yielding products with high yields and excellent regioselectivity. Such findings underscore the potential of this compound to revolutionize synthetic methodologies.
The structural integrity of (iso-propylcyclopentadienyl)hafnium trichloride is another area of intense interest. The iso-propylcyclopentadienyl ligand not only provides steric hindrance but also influences the electronic properties of the hafnium center. This dual functionality allows for fine-tuning of the catalytic properties, making it possible to tailor reactions for specific applications. For example, modifications to the ligand system have been shown to enhance the catalyst's ability to promote asymmetric reactions, which are crucial for the synthesis of chiral molecules used in pharmaceuticals.
Recent advancements in computational chemistry have further illuminated the mechanistic aspects of (iso-propylcyclopentadienyl)hafnium trichloride catalysis. Through density functional theory (DFT) calculations, researchers have been able to elucidate the transition states involved in various catalytic cycles. These insights have not only deepened our understanding of how this compound operates at a molecular level but also provided a foundation for designing more efficient catalysts. By leveraging computational tools, scientists can predict and optimize reaction conditions, thereby minimizing waste and improving yields.
The applications of (iso-propylcyclopentadienyl)hafnium trichloride extend beyond traditional organic synthesis. In polymer chemistry, this compound has been employed as a catalyst for ring-opening polymerization of cyclic esters, leading to the formation of high-performance polymers with tailored properties. These materials find use in various industries, including aerospace, automotive, and electronics, where lightweight and durable materials are essential. The ability of this catalyst to produce polymers with controlled molecular weights and architectures underscores its versatility.
Moreover, the sustainability aspect of using (iso-propylcyclopentadienyl)hafnium trichloride as a catalyst cannot be overstated. Unlike some traditional catalysts that require harsh conditions or generate significant waste, this hafnium complex operates under mild conditions and can often be recovered and reused multiple times without a loss in activity. This aligns with the growing global emphasis on green chemistry principles, where minimizing environmental impact is paramount.
In conclusion, (iso-propylcyclopentadienyl)hafnium trichloride represents a significant advancement in catalytic chemistry. Its unique combination of reactivity, selectivity, and sustainability makes it an invaluable tool for researchers and industrial chemists alike. As our understanding of this compound continues to evolve through both experimental and computational studies, we can anticipate even more innovative applications emerging in the near future.
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